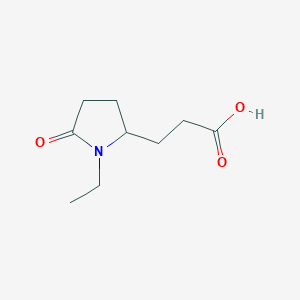

3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethyl group and a carboxylic acid group. It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidine ring. The ethyl group can be introduced via alkylation reactions, and the carboxylic acid group can be added through oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-(2-oxopyrrolidin-1-yl)propanoic acid: This compound has a similar pyrrolidine ring structure but lacks the ethyl group.

Propanoic acid, 2-oxo-, tricyclo[3.3.1.13,7]dec-1-yl ester: Another structurally related compound with different substituents.

3-(5-oxo-1-propylpyrrolidin-2-yl)propanoic acid: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the carboxylic acid functionality allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .

Biological Activity

3-(1-Ethyl-5-oxopyrrolidin-2-yl)propanoic acid (CAS: 1823773-49-4) is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, as well as its underlying mechanisms of action.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Purity : 97%

The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of a carboxylic acid group is significant for its potential interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of 5-oxopyrolidine, including this compound, exhibit notable anticancer properties. A study evaluated several compounds against A549 human lung adenocarcinoma cells, demonstrating that certain structural modifications can enhance cytotoxic effects.

Key Findings:

- Cytotoxicity : The compound displayed dose-dependent cytotoxicity against A549 cells, with significant reductions in cell viability observed at concentrations around 100 µM.

- Mechanism of Action : The anticancer activity is likely due to the induction of apoptosis and inhibition of cell proliferation pathways. Compounds with free amino groups exhibited greater potency compared to those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant bacteria.

Research Insights:

- Activity Against Resistant Strains : The compound showed promising activity against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests potential for development as an antimicrobial agent targeting resistant pathogens .

- Mechanistic Studies : The antimicrobial effect may be attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Comparative Biological Activity Table

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | ~100 | Effective against MRSA | Significant cytotoxicity in cancer cells |

| Compound A (similar structure) | 66 | Moderate | Lower toxicity on non-cancerous cells |

| Compound B (alternative derivative) | 80 | High against resistant strains | Potential for further development |

Case Studies and Clinical Implications

Recent studies have highlighted the importance of developing new compounds based on the oxopyrolidine scaffold due to their dual action against cancer and bacterial infections. For instance, one study demonstrated that a related compound significantly reduced tumor size in murine models while exhibiting low systemic toxicity .

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

3-(1-ethyl-5-oxopyrrolidin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H15NO3/c1-2-10-7(3-5-8(10)11)4-6-9(12)13/h7H,2-6H2,1H3,(H,12,13) |

InChI Key |

PQBQNXDDBOBJIG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(CCC1=O)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.